molecular formula C19H19N3O3 B2981871 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886186-77-2

4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2981871
CAS No.: 886186-77-2
M. Wt: 337.379
InChI Key: ZXNKJPFZQMPRHF-UHFFFAOYSA-N
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Description

"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" is a quinoline derivative characterized by its unique substituents, contributing to its distinct chemical and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" generally involves multi-step organic synthesis techniques. One such method may include:

  • Nitration: : Introduction of the nitro group (-NO2) on the quinoline ring via electrophilic aromatic substitution, often using a mixture of nitric acid and sulfuric acid as the nitrating agent.

  • Formation of the Isobutylamino Group: : This step typically involves nucleophilic substitution reactions where isobutylamine reacts with a suitable precursor molecule, introducing the isobutylamino group at the 4-position.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced via cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, using a phenyl halide and a palladium catalyst.

  • Cyclization: : The final step is often a cyclization reaction that ensures the correct formation of the quinoline skeleton, often facilitated by specific reaction conditions like heating or the use of certain solvents.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow synthesis to optimize yields and reduce reaction times. High-throughput screening of reaction conditions and the use of automation can streamline the synthesis process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form different derivatives.

  • Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

  • Substitution: : The isobutylamino group can undergo substitution reactions, potentially forming different derivatives by reacting with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen gas with a palladium catalyst or sodium dithionite.

  • Substitution: : Various alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products from these reactions depend on the specific reaction and conditions employed. For instance, reduction of the nitro group would yield an amine derivative, while substitution reactions could result in a wide array of functionalized quinoline derivatives.

Scientific Research Applications

"4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" has various applications in scientific research:

  • Biology: : Quinoline derivatives are known for their antimicrobial properties, and this compound could be explored for similar biological activities.

  • Industry: : Usage in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" exerts its effects involves interactions at the molecular level, often targeting specific proteins or enzymes. For instance, its nitro group may undergo bioreduction within cells, forming reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Compared to other quinoline derivatives, "4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one" stands out due to its specific substitutions which confer unique chemical and biological properties. Similar compounds include:

  • 4-aminoquinoline: : Known for its antimalarial activity.

  • 8-hydroxyquinoline: : Used for its antifungal and antibacterial properties.

  • Chloroquine: : Another antimalarial compound with a quinoline core.

The unique combination of the isobutylamino group, nitro group, and phenyl substitution in "this compound" potentially offers distinct advantages in its reactivity and application scope.

Properties

IUPAC Name

4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNKJPFZQMPRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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